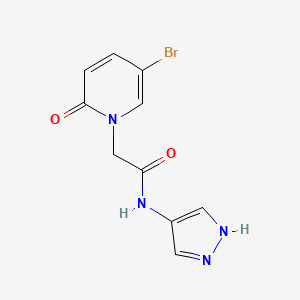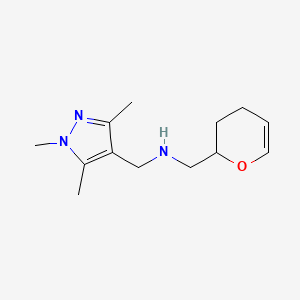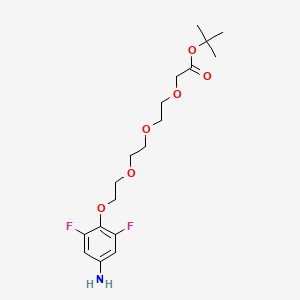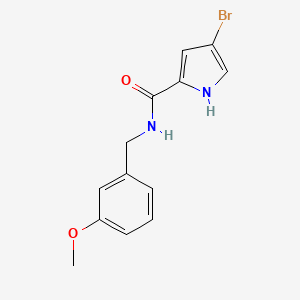
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is a complex organic compound that features a naphthalene core substituted with a fluoro group and a tert-butyldiphenylsilyl-protected hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde typically involves multiple steps. One common method starts with the naphthalene core, which is first functionalized with a fluoro group. The hydroxyl group is then introduced and subsequently protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthoic acid.
Reduction: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde exerts its effects is largely dependent on its chemical structure. The tert-butyldiphenylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluoro group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((tert-Butyldiphenylsilyl)oxy)cyclohexan-1-one
- 4-((tert-Butyldimethylsilyl)oxy)-1-butanol
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
Uniqueness
Compared to similar compounds, 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is unique due to the presence of both a fluoro group and a naphthalene core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Propriétés
Formule moléculaire |
C27H25FO2Si |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-7-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C27H25FO2Si/c1-27(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-26-17-20(19-29)16-21-18-22(28)14-15-25(21)26/h4-19H,1-3H3 |
Clé InChI |
FGMVLSAIWGCECE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC4=C3C=CC(=C4)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)












